Fmoc-Lys-Oall

Overview

Description

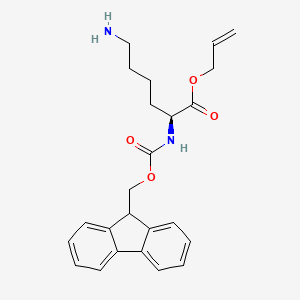

Fmoc-Lys-Oall is a lysine derivative used primarily in peptide synthesis. It is a compound where the lysine amino acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and an allyl ester (Oall) group at the C-terminus. This dual protection allows for selective deprotection and modification during peptide synthesis, making it a valuable tool in the field of organic chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys-Oall typically involves the protection of the lysine amino acid. The Fmoc group is introduced by reacting the amine group of lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The allyl ester group is then introduced at the carboxyl terminus using allyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys-Oall undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl ester group can be removed using palladium-catalyzed hydrogenation.

Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group of lysine is coupled with other amino acids to form peptide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; palladium on carbon (Pd/C) with hydrogen gas for allyl ester removal.

Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences and functionalities, depending on the amino acids and protecting groups used in the synthesis .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Lys-Oall is used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of peptide chains .

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme functions, and cellular signaling pathways. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine

In medicine, this compound is used in the synthesis of peptide-based vaccines and diagnostic tools. It is also used in the development of novel drug delivery systems and biomaterials for tissue engineering .

Industry

In the industrial sector, this compound is used in the large-scale production of therapeutic peptides and proteins. It is also used in the development of new materials for biotechnology applications .

Mechanism of Action

The mechanism of action of Fmoc-Lys-Oall involves the selective protection and deprotection of the lysine amino acid. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The allyl ester group protects the carboxyl group, allowing for selective deprotection and modification at specific stages of the synthesis . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized and its intended application .

Comparison with Similar Compounds

Similar Compounds

Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group at the side chain amino group.

Fmoc-Lys(Mtt)-OH: A lysine derivative with a 4-methyltrityl (Mtt) protecting group at the side chain amino group.

Uniqueness

Fmoc-Lys-Oall is unique due to its dual protection strategy, which allows for selective deprotection and modification during peptide synthesis. This makes it highly versatile and useful for the synthesis of complex peptides and proteins .

Biological Activity

Fmoc-Lys-Oall (Fluorenylmethoxycarbonyl-Lysine-O-Allyl) is a modified lysine derivative that has garnered attention in peptide synthesis and biological applications. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyl group attached to the lysine side chain. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and potential applications in biomedical research.

1. Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Protection of Lysine : The amino group of lysine is protected with the Fmoc group to prevent unwanted reactions during peptide synthesis.

- Allylation : The side chain of lysine is modified by introducing an allyl group, which can enhance the compound's reactivity and functionality.

- Deprotection : The Fmoc group can be removed under basic conditions, allowing for the exposure of the amino group for further reactions.

The overall synthetic pathway can be summarized as follows:

2.1 Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The presence of the cationic lysine residue enhances the positive charge of the molecule, which is crucial for interacting with negatively charged bacterial membranes. This property allows for effective disruption of microbial cell walls, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2.2 Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. These studies indicate that while the compound is effective against bacteria, it exhibits low toxicity towards mammalian cells, making it a promising candidate for therapeutic applications.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| HEK293 | >100 |

| A549 | >100 |

| MCF-7 | >100 |

The mechanism by which this compound exerts its biological effects primarily involves:

- Membrane Disruption : The cationic nature of lysine facilitates electrostatic interactions with bacterial membranes, leading to pore formation and subsequent cell death.

- Biofilm Inhibition : Studies suggest that this compound may inhibit biofilm formation, a critical factor in chronic infections.

4.1 Peptide-Based Lectin Mimics

In a study focused on peptide-based lectin mimics, this compound was incorporated into synthetic peptides designed to bind carbohydrates effectively. The results demonstrated that these modified peptides exhibited enhanced binding affinities compared to their unmodified counterparts, indicating potential applications in drug delivery and diagnostics .

4.2 Antimicrobial Peptide Development

Research has shown that incorporating this compound into antimicrobial peptides significantly improves their efficacy against resistant strains of bacteria. The structural modifications provided by the allyl group enhance the overall stability and activity of these peptides .

Properties

IUPAC Name |

prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXOBMIHCYCHQB-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.